2-(Trifluoromethyl)quinoline-5-carboxylic acid
Overview
Description
Mechanism of Action
Target of Action
Compounds with similar structures have been known to target peripheral sensory trigeminal nerves .
Mode of Action
It’s worth noting that similar compounds have been found to act as antagonists to the calcitonin gene-related peptide (cgrp) receptor, which is produced by peripheral sensory trigeminal nerves .
Result of Action
Compounds with similar structures have been known to affect the meningeal blood vessels and dura, which are pain-sensitive and innervated by peripheral sensory trigeminal nerves .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Trifluoromethyl)quinoline-5-carboxylic acid typically involves the cyclization of 2-trifluoromethylaniline with appropriate carboxylic acid derivatives. One common method includes the reaction of 2-trifluoromethylaniline with methyl acetates in the presence of a base, leading to the formation of the quinoline ring .
Industrial Production Methods: Industrial production of this compound often employs large-scale cyclization reactions under controlled conditions to ensure high yield and purity. The use of environmentally benign solvents and catalysts, such as montmorillonite K-10, is preferred to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions: 2-(Trifluoromethyl)quinoline-5-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxides.
Reduction: Reduction reactions can convert it into corresponding amines or alcohols.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Catalysts such as palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents, alkylating agents, and nucleophiles.
Major Products: The major products formed from these reactions include quinoline derivatives with varied functional groups, enhancing their applicability in different fields .
Scientific Research Applications
2-(Trifluoromethyl)quinoline-5-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the development of new materials.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug development, particularly in designing inhibitors for specific enzymes and receptors.
Industry: Utilized in the production of agrochemicals and as a component in specialty chemicals
Comparison with Similar Compounds
Fluoroquinolones: Known for their antibacterial activity.
Trifluoromethyl-substituted pyridines: Used in medicinal chemistry for their enhanced pharmacokinetic properties.
Quinoline derivatives: Widely used in antimalarial and anticancer drug development
Uniqueness: 2-(Trifluoromethyl)quinoline-5-carboxylic acid stands out due to its unique combination of a quinoline core and a trifluoromethyl group, which imparts superior stability, reactivity, and biological activity compared to other similar compounds .
Properties
IUPAC Name |
2-(trifluoromethyl)quinoline-5-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6F3NO2/c12-11(13,14)9-5-4-6-7(10(16)17)2-1-3-8(6)15-9/h1-5H,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ICJUSTJVYPTNMQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CC(=NC2=C1)C(F)(F)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6F3NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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